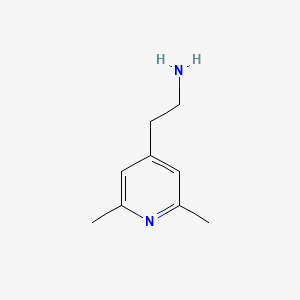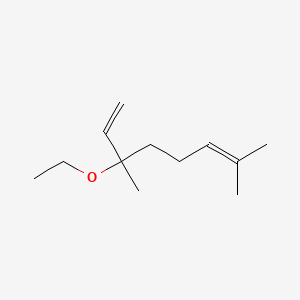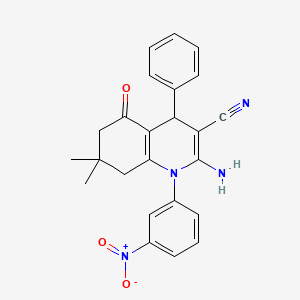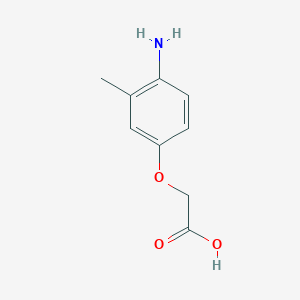
2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate is a complex organic compound that features a quinoline core substituted with various functional groups
准备方法
合成路线和反应条件
2-(4-氯-3-硝基苯基)-2-氧代乙基 6-溴-2-(4-溴苯基)喹啉-4-羧酸酯的合成通常涉及多步有机反应。常见的合成路线可能包括:
喹啉核的形成: 这可以通过Skraup合成来实现,该方法涉及在硝基苯等氧化剂存在下,苯胺衍生物与甘油的缩合。
取代反应: 溴和氯基团的引入可以通过亲电芳香取代反应来实现。
酯化反应: 羧酸酯基团可以通过在酸性条件下,羧酸与醇的酯化反应来引入。
工业生产方法
该化合物的工业生产可能涉及优化上述合成路线,以确保高产率和纯度。这可能包括使用连续流动反应器、先进的纯化技术和严格的质量控制措施。
化学反应分析
反应类型
氧化: 化合物中的硝基可以发生还原反应,形成胺。
还原: 该化合物可以在氢化条件下发生还原,以去除硝基。
取代: 卤素原子(溴和氯)可以在亲核芳香取代反应中被其他亲核试剂取代。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 氢气与钯催化剂通常用于氢化反应。
取代: 胺或硫醇等亲核试剂可以在碱性条件下使用。
主要产物
硝基的还原: 形成相应的胺。
卤素的取代: 根据所用亲核试剂的不同,形成各种取代衍生物。
科学研究应用
化学
复杂分子的合成: 用作合成更复杂有机分子的中间体。
催化: 作为催化反应中配体的潜在用途。
生物学
生物探针: 用于开发生物成像和诊断的探针。
医学
药物开发: 由于其独特的结构特征,在开发新药物方面具有潜在用途。
工业
材料科学: 用于开发具有特定性能(如导电性或荧光性)的新材料。
作用机制
2-(4-氯-3-硝基苯基)-2-氧代乙基 6-溴-2-(4-溴苯基)喹啉-4-羧酸酯的作用机制将取决于其具体的应用。在药物化学中,它可能与特定的酶或受体相互作用,调节其活性。通过详细的生化研究,可以确定所涉及的分子靶点和途径。
相似化合物的比较
类似化合物
- 2-(4-氯苯基)-2-氧代乙基 6-溴喹啉-4-羧酸酯
- 2-(4-硝基苯基)-2-氧代乙基 6-溴喹啉-4-羧酸酯
独特性
同时存在氯和硝基,以及溴取代的喹啉核心,使2-(4-氯-3-硝基苯基)-2-氧代乙基 6-溴-2-(4-溴苯基)喹啉-4-羧酸酯具有独特性。这种官能团的组合可以赋予其与类似化合物相比,不同的化学反应性和生物活性。
属性
CAS 编号 |
355421-50-0 |
|---|---|
分子式 |
C24H13Br2ClN2O5 |
分子量 |
604.6 g/mol |
IUPAC 名称 |
[2-(4-chloro-3-nitrophenyl)-2-oxoethyl] 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C24H13Br2ClN2O5/c25-15-4-1-13(2-5-15)21-11-18(17-10-16(26)6-8-20(17)28-21)24(31)34-12-23(30)14-3-7-19(27)22(9-14)29(32)33/h1-11H,12H2 |
InChI 键 |
ZHMYSAAAAYYQTF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)OCC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{2-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]ethyl}-6-chloro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12051925.png)







![9-hydroxy-N-(4-methyl-1,3-thiazol-2-yl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide](/img/structure/B12051985.png)
![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)-2-(phenylimino)thiazol-3(2H)-yl)ethanol hydrobromide](/img/structure/B12051991.png)

![2-(thiophen-2-yl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12052001.png)
![4-hydroxy-6-oxo-N-(tetrahydrofuran-2-ylmethyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12052004.png)
![N'-[(E)-1-(4-methoxyphenyl)ethylidene]-2-pyrazinecarbohydrazide](/img/structure/B12052016.png)
